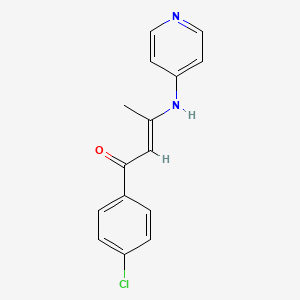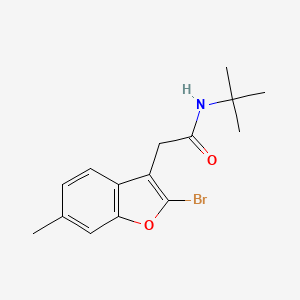![molecular formula C18H25Cl2FN2O B5436697 N'-{2-[(4-fluorobenzyl)oxy]benzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5436697.png)
N'-{2-[(4-fluorobenzyl)oxy]benzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of ethanediamine, which is a type of organic compound called a diamine because it contains two amine groups. It also contains a benzyl group, which is often used in organic synthesis due to its stability and ease of removal, and a fluorobenzyl group, which introduces a fluorine atom that can have various effects on the compound’s properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the electronegative fluorine atom and the polar amine groups .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. The amine groups could potentially participate in acid-base reactions, and the fluorobenzyl group could undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O.2ClH/c1-21(2)12-11-20-13-16-5-3-4-6-18(16)22-14-15-7-9-17(19)10-8-15;;/h3-10,20H,11-14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYCCISRWLHUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=C1OCC2=CC=C(C=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5436620.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5436623.png)

![N'-[1-(4-bromophenyl)ethylidene]hexanohydrazide](/img/structure/B5436633.png)
![1-(2-methoxy-2-methylpropanoyl)-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5436638.png)
![4-(4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole](/img/structure/B5436640.png)
![4-(5-methylpyridin-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5436645.png)
![N-[4-(allyloxy)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5436651.png)

![(4aS*,8aR*)-6-(ethylsulfonyl)-1-[3-(1H-imidazol-1-yl)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5436678.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5436689.png)

![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5436711.png)
![(3S*,5R*)-1-(cyclopropylcarbonyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5436713.png)
